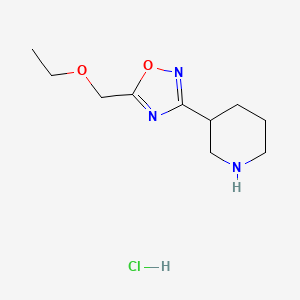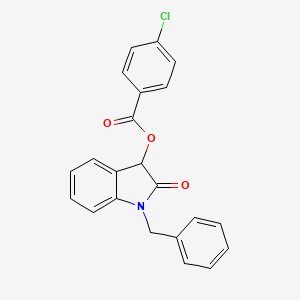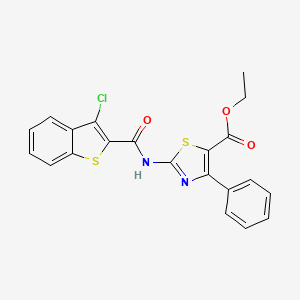![molecular formula C14H8BrN3OS B2964972 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(5-bromothiophen-2-yl)-3-oxopropanenitrile CAS No. 391228-73-2](/img/structure/B2964972.png)
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(5-bromothiophen-2-yl)-3-oxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(5-bromothiophen-2-yl)-3-oxopropanenitrile is an organic compound that features a complex structure with several functional groups
Mecanismo De Acción
Target of Action
Similar compounds have been shown to exhibit antiproliferative effects against various carcinoma cell lines .
Mode of Action
It is suggested that similar compounds may interact with their targets, leading to antiangiogenic effects and promotion of apoptosis .
Biochemical Pathways
The promotion of apoptosis suggests that it may influence pathways related to cell death and survival .
Result of Action
The compound has been associated with antiproliferative effects, particularly against carcinoma cell lines. It is suggested to promote apoptosis, leading to cell death, and exhibit antiangiogenic effects, inhibiting the formation of new blood vessels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(5-bromothiophen-2-yl)-3-oxopropanenitrile typically involves multi-step organic reactions:
Step 1: Starting with the preparation of the benzimidazole moiety by cyclization of o-phenylenediamine with formic acid.
Step 2: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Step 3: The benzimidazole and bromothiophene intermediates are then coupled through a condensation reaction with a cyanoacetone derivative under basic or acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow chemistry techniques to improve yield and efficiency. Specific reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions:
Oxidation: Oxidation of the benzimidazole or thiophene rings using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitrile group to an amine using hydrogenation catalysts.
Substitution: Halogenation or alkylation of the thiophene ring under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophilic substitution with alkyl halides in the presence of a strong base like sodium hydride (NaH).
Major Products Formed
Oxidation of the benzimidazole ring results in the formation of carboxylic acid derivatives.
Reduction of the nitrile group leads to the formation of primary amines.
Substitution reactions can introduce various functional groups onto the thiophene ring, enhancing the compound's chemical diversity.
Aplicaciones Científicas De Investigación
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(5-bromothiophen-2-yl)-3-oxopropanenitrile has several applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, particularly its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-benzimidazol-2-yl)-3-(thiophen-2-yl)-3-oxopropanenitrile
2-(1H-benzimidazol-2-yl)-3-(5-chlorothiophen-2-yl)-3-oxopropanenitrile
2-(1H-benzimidazol-2-ylidene)-3-(thiophen-2-yl)-3-oxopropanenitrile
Uniqueness
Compared to similar compounds, 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(5-bromothiophen-2-yl)-3-oxopropanenitrile stands out due to the presence of the bromothiophene group, which can significantly alter its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for scientific research and industrial applications.
There you have it! Intrigued to dive deeper into one of these sections?
Propiedades
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(5-bromothiophen-2-yl)-3-hydroxyprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3OS/c15-12-6-5-11(20-12)13(19)8(7-16)14-17-9-3-1-2-4-10(9)18-14/h1-6,19H,(H,17,18)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPKLWZTHMMXQT-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=C(C3=CC=C(S3)Br)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C(/C3=CC=C(S3)Br)\O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-hydroxy-4-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2964889.png)



![2-([1,1'-biphenyl]-4-yl)-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2964899.png)
![(Z)-methyl 2-(6-acetamido-2-((4-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2964900.png)
![2-{[2-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]butanamide](/img/structure/B2964902.png)
![1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrazole-3-carboxylic acid](/img/structure/B2964903.png)
![N-[4-(propan-2-yl)phenyl]-2-{[2-(thiomorpholin-4-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2964904.png)


![N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-phenoxypropanamide](/img/structure/B2964907.png)

![4-{[(Tert-butoxy)carbonyl]amino}-2-chloro-6-fluorobenzoic acid](/img/structure/B2964909.png)
